REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[c:4]1[c:5]([CH3:10])[nH:6][cH:7][c:8]1[CH3:9].[H-:11].[I:13][CH3:14].[Na+:12].[O:15]=[CH:16][N:17]([CH3:18])[CH3:19]>>[C:1]([CH3:2])(=[O:3])[c:4]1[c:5]([CH3:10])[n:6]([CH3:14])[cH:7][c:8]1[CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1c(C)c[nH]c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CC(=O)c1c(C)cn(C)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |